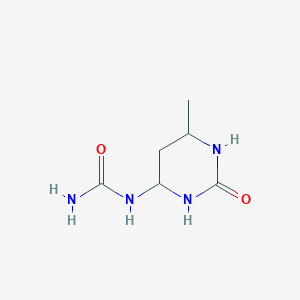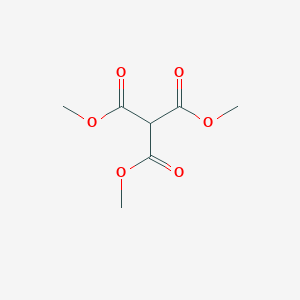
1,1,3,3-Tetradeuteriopropa-1,2-diene
Overview
Description
1,1,3,3-Tetradeuteriopropa-1,2-diene, also known as Propadiene-d4 or Allene-d4, is a deuterated analog of propadiene. It is a compound where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. This compound is of interest due to its unique properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetradeuteriopropa-1,2-diene can be synthesized through the deuteration of propadiene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterium gas in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium. The process requires precise control of temperature and pressure to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetradeuteriopropa-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated oxides.
Reduction: Reduction reactions can convert it into deuterated alkanes.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HBr for addition reactions, and deuterium gas for reduction reactions. The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .
Major Products
The major products formed from these reactions are deuterated analogs of the corresponding hydrogenated compounds. For example, oxidation of this compound can yield deuterated oxides .
Scientific Research Applications
1,1,3,3-Tetradeuteriopropa-1,2-diene has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for various industrial applications
Mechanism of Action
The mechanism by which 1,1,3,3-Tetradeuteriopropa-1,2-diene exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s unique properties, such as its higher mass compared to hydrogen, influence reaction rates and pathways. This can lead to different kinetic and thermodynamic outcomes compared to non-deuterated compounds .
Comparison with Similar Compounds
Similar Compounds
Propadiene: The non-deuterated analog of 1,1,3,3-Tetradeuteriopropa-1,2-diene.
Propene-d6: Another deuterated compound with similar applications.
Propionic acid-d6: Used in similar research contexts.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its isotopic purity and mass shift make it particularly valuable in scientific research .
Properties
IUPAC Name |
1,1,3,3-tetradeuteriopropa-1,2-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C=C([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574139 | |
| Record name | (~2~H_4_)Propadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-85-5 | |
| Record name | 1,2-Propadiene-1,1,3,3-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)Propadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1482-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)









